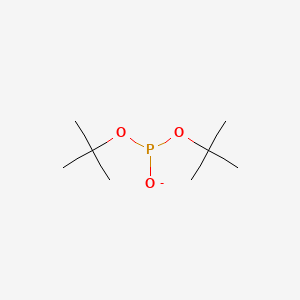

di-tert-Butyl phosphite

Cat. No. B8811950

M. Wt: 193.20 g/mol

InChI Key: HPRZDGKQDIMUTG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08802209B2

Procedure details

Preferably, the outer and inner layers comprise antioxidants as authorized by the European Pharmacopeia, such as butylhydroxytoluene; ethylene bis(3,3-bis(3(1,1-dimethylethyl)-4-hydroxy-phenyl) butanoate); pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate) or IRGANOX 1010®, 4,4′,4″-(2,4,6 trimethylbenzene-1,3,5-tri-yltrismethylene)-tris(2,6-bis(1,1-dimethyl-ethyl)phenol) also designated IRGANOX 1330®; octadecyle 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate or IRGANOX 1076®; phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl) or IRGAPHOS 168®; 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione or IRGANOX 3114®; 2,2′-bis(octadecyloxy)-5,5′-spirobi(1,3,2-dioxaphosphinane); dioctadecyle disulfide, didodecyl 3,3′-thiodipropanoate; dioctadecyle 3,3′-thiodipropanoate; or a mixture of seven components that are obtained from the reaction of di-tert-butyl phosphite with trichloride biphosphorus, with biphenyle and 2,4-bis(1,1-dimethylethyl)phenol; copolymer of dimethyl succinate and of (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethanol, or a mixture of at least two of these additives.

[Compound]

Name

phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

disulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

Identifiers

|

REACTION_CXSMILES

|

C[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:5](O)=[C:4]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:3]=1.CC(C1C=C(C(C2C=[CH:68][C:67]([OH:70])=[C:66](C(C)(C)C)C=2)(C)CC(OCCOC(=O)CC(C2C=CC(O)=C(C(C)(C)C)C=2)(C2C=CC(O)=C(C(C)(C)C)C=2)C)=O)C=CC=1[OH:27])(C)C.CC(C1C(O)=C(C(C)(C)C)C=C(CCC(OCC(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)=O)C=1)(C)C.CC1C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C=1CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C(C1C=C(CCC([O-])=O)C=C(C(C)(C)C)C=1O)(C)(C)C.CCCCCCCCCCCCCCCCCCOC(CCC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)=O.C(C1C=C(C=C(C(C)(C)C)C=1O)CN1C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C1=O)(C)(C)C.C([O:350][P:351]1OCC2(COP(OCCCCCCCCCCCCCCCCCC)OC2)C[O:352]1)CCCCCCCCCCCCCCCCC.S(CCC(OCCCCCCCCCCCC)=O)[CH2:382]CC(OCCCCCCCCCCCC)=O.S(CCC([O-])=O)CCC([O-])=O>>[P:351]([O-:352])([O:350][C:13]([CH3:14])([CH3:15])[CH3:16])[O:70][C:67]([CH3:382])([CH3:68])[CH3:66].[CH3:14][C:13]([C:4]1[CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=[CH:2][C:3]=1[OH:27])([CH3:16])[CH3:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

|

Step Two

[Compound]

|

Name

|

phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C=C(CN2C(N(C(N(C2=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)C=C(C1O)C(C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)N(C(=O)N(C2=O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)OP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC

|

Step Six

[Compound]

|

Name

|

disulfide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(CCC(=O)[O-])CCC(=O)[O-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)C=1C=C(C=CC1O)C(CC(=O)OCCOC(CC(C)(C1=CC(=C(C=C1)O)C(C)(C)C)C1=CC(=C(C=C1)O)C(C)(C)C)=O)(C)C1=CC(=C(C=C1)O)C(C)(C)C

|

Step Eleven

[Compound]

|

Name

|

tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=C(C(=C1CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

or a mixture of seven components that

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(OC(C)(C)C)(OC(C)(C)C)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08802209B2

Procedure details

Preferably, the outer and inner layers comprise antioxidants as authorized by the European Pharmacopeia, such as butylhydroxytoluene; ethylene bis(3,3-bis(3(1,1-dimethylethyl)-4-hydroxy-phenyl) butanoate); pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate) or IRGANOX 1010®, 4,4′,4″-(2,4,6 trimethylbenzene-1,3,5-tri-yltrismethylene)-tris(2,6-bis(1,1-dimethyl-ethyl)phenol) also designated IRGANOX 1330®; octadecyle 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate or IRGANOX 1076®; phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl) or IRGAPHOS 168®; 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione or IRGANOX 3114®; 2,2′-bis(octadecyloxy)-5,5′-spirobi(1,3,2-dioxaphosphinane); dioctadecyle disulfide, didodecyl 3,3′-thiodipropanoate; dioctadecyle 3,3′-thiodipropanoate; or a mixture of seven components that are obtained from the reaction of di-tert-butyl phosphite with trichloride biphosphorus, with biphenyle and 2,4-bis(1,1-dimethylethyl)phenol; copolymer of dimethyl succinate and of (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethanol, or a mixture of at least two of these additives.

[Compound]

Name

phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

disulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

Identifiers

|

REACTION_CXSMILES

|

C[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:5](O)=[C:4]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:3]=1.CC(C1C=C(C(C2C=[CH:68][C:67]([OH:70])=[C:66](C(C)(C)C)C=2)(C)CC(OCCOC(=O)CC(C2C=CC(O)=C(C(C)(C)C)C=2)(C2C=CC(O)=C(C(C)(C)C)C=2)C)=O)C=CC=1[OH:27])(C)C.CC(C1C(O)=C(C(C)(C)C)C=C(CCC(OCC(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)=O)C=1)(C)C.CC1C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C=1CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C(C1C=C(CCC([O-])=O)C=C(C(C)(C)C)C=1O)(C)(C)C.CCCCCCCCCCCCCCCCCCOC(CCC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)=O.C(C1C=C(C=C(C(C)(C)C)C=1O)CN1C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C1=O)(C)(C)C.C([O:350][P:351]1OCC2(COP(OCCCCCCCCCCCCCCCCCC)OC2)C[O:352]1)CCCCCCCCCCCCCCCCC.S(CCC(OCCCCCCCCCCCC)=O)[CH2:382]CC(OCCCCCCCCCCCC)=O.S(CCC([O-])=O)CCC([O-])=O>>[P:351]([O-:352])([O:350][C:13]([CH3:14])([CH3:15])[CH3:16])[O:70][C:67]([CH3:382])([CH3:68])[CH3:66].[CH3:14][C:13]([C:4]1[CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=[CH:2][C:3]=1[OH:27])([CH3:16])[CH3:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

|

Step Two

[Compound]

|

Name

|

phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C=C(CN2C(N(C(N(C2=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)C=C(C1O)C(C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)N(C(=O)N(C2=O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)OP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC

|

Step Six

[Compound]

|

Name

|

disulfide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(CCC(=O)[O-])CCC(=O)[O-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)C=1C=C(C=CC1O)C(CC(=O)OCCOC(CC(C)(C1=CC(=C(C=C1)O)C(C)(C)C)C1=CC(=C(C=C1)O)C(C)(C)C)=O)(C)C1=CC(=C(C=C1)O)C(C)(C)C

|

Step Eleven

[Compound]

|

Name

|

tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=C(C(=C1CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

or a mixture of seven components that

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(OC(C)(C)C)(OC(C)(C)C)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |